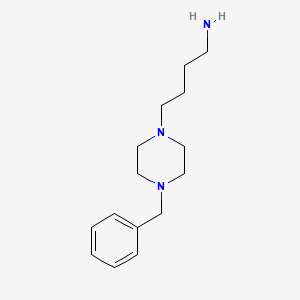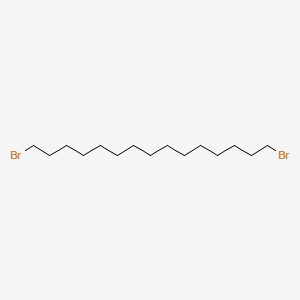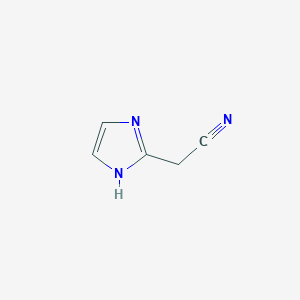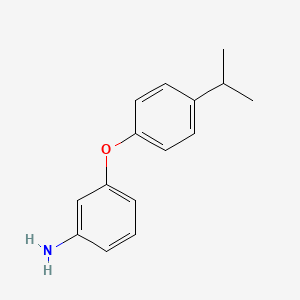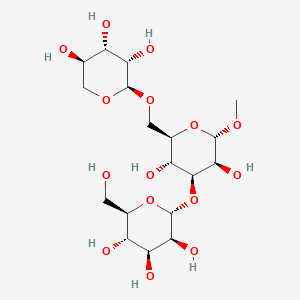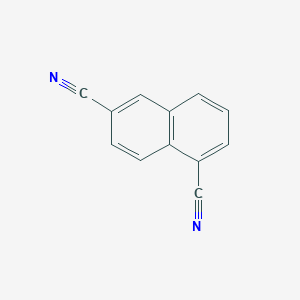
1,6-Dicyanonaphthalene
説明
1,6-Dicyanonaphthalene is a chemical compound with the molecular formula C12H6N2 . It is also known as 1,6-Naphthalenedicarbonitrile .
Synthesis Analysis
The synthesis of 1,6-Dicyanonaphthalene and related compounds often involves reactions with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as key intermediates . New phthalonitrile derivatives are formed from these reactions, which are then used to synthesize new phthalocyanines .Molecular Structure Analysis
The molecular structure of 1,6-Dicyanonaphthalene consists of a naphthalene core with two cyano groups attached at the 1 and 6 positions . The molecular weight of 1,6-Dicyanonaphthalene is 178.19 .科学的研究の応用
Synthesis and Chemical Properties
1,6-Dicyanonaphthalene and its derivatives are primarily involved in synthetic chemistry research. Duan Wu-biao (2010) explored the synthesis of 6,7-dibromo-2,3-dicyanonaphthalene from o-xylene, with a focus on optimizing the conditions for higher yield and cost efficiency. This indicates the potential of 1,6-Dicyanonaphthalene derivatives in various synthetic applications (Duan Wu-biao, 2010).
Electrochemical Studies
Electrochemical behaviors of dicyanonaphthalene isomers, including 1,6-Dicyanonaphthalene, have been a topic of interest. P. Sánchez and Dennis H. Evans (2011) studied the electrochemical reduction of various dicyanonaphthalene isomers, revealing insights into their electrochemical properties and reactions (Sánchez & Evans, 2011).
Photoinduced Electron Transfer Chemistry
The photochemistry of dicyanonaphthalenes is another area of significant interest. L. Brancaleon, D. Brousmiche, and L. Johnston (1999) investigated the photoinduced electron transfer chemistry of 2,3-dicyanonaphthalene. Their study revealed that its singlet excited state reacts with various donors, leading to the formation of radical ions, which is crucial for understanding the photochemical behavior of these compounds (Brancaleon, Brousmiche, & Johnston, 1999).
Fluorophore Development
X. Qian and Yi Xiao (2002) developed a new electronic push–pull fluorophore using 4-amino-1,8-dicyanonaphthalene derivatives. They discovered that these compounds can act as photo-induced electron transfer fluorescence switches, indicating their potential application in the development of novel fluorophores (Qian & Xiao, 2002).
Photochemical Applications
M. Mella, E. Fasani, and A. Albini (1992) studied the photochemistry of 1-substituted 1,2-dihydro-1,4-dicyanonaphthalenes, revealing its potential in photocycloaddition reactions and the development of new compounds through photochemical methods (Mella, Fasani, & Albini, 1992).
将来の方向性
The future directions of 1,6-Dicyanonaphthalene research could involve further exploration of its synthesis, properties, and potential applications. For instance, there is ongoing research into the use of related compounds like phthalocyanines in photodynamic therapy and as potential antioxidant and antitumor agents .
特性
IUPAC Name |
naphthalene-1,6-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPHGLJOANEDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)C(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611311 | |
| Record name | Naphthalene-1,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
46289-40-1 | |
| Record name | Naphthalene-1,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,2,2-Trichloroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1628100.png)
